4-[(4-Chlorophenyl)sulfonyl]piperazinyl piperidyl ketone
Description
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3S/c17-14-4-6-15(7-5-14)24(22,23)20-12-10-19(11-13-20)16(21)18-8-2-1-3-9-18/h4-7H,1-3,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJDQUYDYGWBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfonyl]piperazinyl piperidyl ketone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these piperazines with thiophenol (PhSH) followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Formation of the Sulfonyl Piperazine Core
The synthesis typically begins with the formation of the sulfonyl group on the piperazine ring. A common approach involves reacting piperazine derivatives with 4-chlorophenylsulfonyl chloride under alkaline conditions. For example:
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Reagents : 4-chlorophenylsulfonyl chloride, aqueous Na₂CO₃ (pH 10.0).
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Conditions : Stirring for 4 hours at room temperature, followed by acidification with dilute HCl to pH 6.0 .
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Outcome : Formation of a sulfonyl-substituted piperazine intermediate, which is then coupled to a piperidinyl ketone moiety.
Ketone Formation
The piperidyl ketone fragment is introduced via nucleophilic acylation. This involves reacting the sulfonyl piperazine intermediate with piperidine or its derivatives in the presence of a carbonylating agent (e.g., acetyl chloride). For instance:
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Reagents : Piperidine, acetyl chloride.
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Conditions : Refluxing in a polar solvent (e.g., DMF) to facilitate carbonyl coupling .
| Reaction Step | Reagents | Conditions |
|---|---|---|
| Sulfonylation | 4-Chlorophenylsulfonyl chloride, Na₂CO₃ | pH 10.0, 4 h stirring, room temp |
| Ketone formation | Piperidine, acetyl chloride | Reflux in DMF, 3–5 h |
Hydrolysis and Derivatization
The ketone functionality allows for further derivatization:
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Hydrolysis : Acidic or alkaline hydrolysis converts the ketone to a carboxylic acid, enabling subsequent reactions (e.g., amide formation) .
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Alkylation/Thioalkylation : The ketone can undergo nucleophilic additions with alkyl halides or thiols under basic conditions (e.g., LiH in DMF) .
Oxidation and Reduction
While not explicitly detailed for this compound, analogous piperazine derivatives undergo oxidation of secondary amines to nitro groups or reduction of sulfonyl groups to sulfides under catalytic hydrogenation .
Key Reaction Parameters
Structural Considerations
The compound’s structure includes:
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Core : Piperazine ring substituted with a 4-chlorophenylsulfonyl group and a piperidinyl ketone.
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Functional Groups :
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Sulfonyl group : Enhances lipophilicity and stability.
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Ketone : Facilitates further chemical modifications.
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Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as a drug candidate due to its unique structural features. It has been investigated for various biological activities, including:
- Anticancer Properties : Research indicates that derivatives of piperazine compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), SK-LU-1 (lung cancer), and HepG2 (liver cancer) . The structure of 4-[(4-Chlorophenyl)sulfonyl]piperazinyl piperidyl ketone allows it to interact with cellular mechanisms that may lead to apoptosis in cancer cells.
- Antimicrobial Activity : The compound has been evaluated for its ability to inhibit bacterial growth, showing promise against resistant strains due to modifications in its chemical structure .
Enzyme Inhibition
The compound has demonstrated significant inhibitory activity against key enzymes involved in various biological processes:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 0.63 |
| Urease | 2.14 |
This inhibition suggests potential therapeutic applications in treating conditions such as Alzheimer's disease and urinary infections .
Biochemical Pathways
While specific targets for the compound are not fully elucidated, piperazine derivatives are known to affect multiple biochemical pathways. The sulfonyl and chlorophenyl groups facilitate interactions with proteins through hydrogen bonding and electrostatic interactions, influencing enzyme activity and cellular signaling pathways .
Industrial Applications
In addition to its medicinal uses, 4-[(4-Chlorophenyl)sulfonyl]piperazinyl piperidyl ketone serves as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of advanced materials and polymers .
Anticancer Research
A study focusing on Mannich bases similar to 4-[(4-Chlorophenyl)sulfonyl]piperazinyl piperidyl ketone highlighted enhanced cytotoxicity against various cancer cell lines when specific modifications were made to the phenyl ring. This underscores the importance of structural optimization in developing effective anticancer agents .
Antibacterial Screening
Another investigation assessed the antibacterial properties of synthesized derivatives against multiple strains, confirming that structural modifications could significantly enhance activity against resistant bacterial strains. This research emphasizes the compound's potential as a lead structure for developing new antibiotics .
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]piperazinyl piperidyl ketone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound’s sulfonyl and piperazine groups play a crucial role in its biological activity .
Comparison with Similar Compounds
Structural Comparisons
The compound’s key structural elements are compared to analogs in Table 1.
*Note: The target compound’s exact formula/weight is inferred from analogs.
Key Observations :
- Sulfonyl vs.
- Halogen Effects : Replacing chlorine with fluorine (as in ) reduces steric bulk and electronegativity, which may alter receptor binding .
- Aromatic vs. Aliphatic Substituents : The diphenylmethyl group in ’s analog increases hydrophobicity, possibly improving membrane permeability relative to sulfonyl-containing derivatives .
Biological Activity
4-[(4-Chlorophenyl)sulfonyl]piperazinyl piperidyl ketone, a compound featuring both piperazine and piperidine moieties, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a piperazine ring, a piperidyl group, and a sulfonyl moiety attached to a chlorophenyl group. Its molecular formula is .
Anticancer Activity
Research has indicated that derivatives of the compound exhibit significant anticancer properties. A study evaluating Mannich bases similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer). The most active compounds showed IC50 values lower than 2 µg/mL against the MCF-7 cell line .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 Value (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | <2 |
| Compound B | HepG2 | 5.5 |
| Compound C | SK-LU-1 | 3.2 |
Antibacterial Activity
The antibacterial efficacy of the compound has also been explored. In vitro studies have shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve enzyme inhibition and disruption of bacterial cell wall synthesis .
Table 2: Antibacterial Activity
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. It demonstrated strong inhibitory activity, suggesting potential applications in treating conditions like Alzheimer's disease and managing urinary infections .
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 0.63 |
| Urease | 2.14 |
The biological activity of 4-[(4-Chlorophenyl)sulfonyl]piperazinyl piperidyl ketone is attributed to several mechanisms:
- Interaction with Receptors : The sulfonyl and chlorophenyl groups facilitate binding with target proteins, influencing their activity through hydrogen bonding and electrostatic interactions.
- Enzyme Modulation : It acts as an inhibitor for enzymes involved in critical biological processes, which can lead to therapeutic effects in various diseases.
- Cell Cycle Disruption : In cancer cells, it may induce apoptosis or inhibit proliferation by disrupting cell cycle progression .
Case Studies
- Anticancer Research : A study involving the synthesis of various piperazine derivatives highlighted that compounds similar to the target compound exhibited enhanced cytotoxicity against cancer cells when modified at specific positions on the phenyl ring.
- Antibacterial Screening : Another investigation assessed the antibacterial properties of synthesized derivatives against multiple strains, confirming that structural modifications could enhance activity against resistant bacterial strains.
Q & A
Q. What are the optimal synthetic routes for preparing 4-[(4-Chlorophenyl)sulfonyl]piperazinyl piperidyl ketone, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Reacting piperazine derivatives with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonyl-piperazine intermediate .
- Ketone Formation : Coupling the intermediate with a piperidine carbonyl group via nucleophilic acyl substitution. Optimize yields (e.g., 45–56% as seen in similar syntheses) by controlling stoichiometry, reaction temperature (25–60°C), and solvent polarity .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product .
Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?
Methodological Answer:
- Solubility : Perform shake-flask experiments in buffers (pH 4.6–7.4) and measure concentrations via HPLC with a C18 column and UV detection (λ = 254 nm) .
- Stability : Conduct accelerated degradation studies (40°C, 75% humidity) and monitor degradation products using LC-MS. Adjust formulation with cyclodextrins or liposomal encapsulation if instability is observed .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Test against kinases or GPCRs using fluorescence polarization assays. For example, screen at 10 µM concentration in triplicate .
- Cytotoxicity : Use MTT assays on HEK-293 or HeLa cells with IC50 calculations via nonlinear regression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity data?
Methodological Answer:
- Functional Group Variation : Synthesize analogs with substituents like methoxy (electron-donating) or fluoro (electron-withdrawing) on the phenyl ring to assess electronic effects .
- Data Normalization : Address batch-to-batch variability by standardizing assay protocols (e.g., cell passage number, serum concentration) and using positive controls (e.g., reference inhibitors) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities across analogs and correlate with experimental IC50 values .
Q. What experimental designs are recommended for studying the environmental fate of this compound?
Methodological Answer:
- Abiotic Degradation : Use OECD Guideline 111 (hydrolysis at pH 4, 7, 9) and analyze half-lives via LC-MS/MS. Compare with structurally similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) to identify degradation pathways .
- Biotic Transformation : Incubate with soil microbiota (ISO 14239) and quantify metabolites. Use 14C-labeled compound for mass balance studies .
Q. How can crystallography resolve discrepancies in proposed molecular conformations?
Methodological Answer:
- Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (e.g., acetonitrile/water) and compare torsion angles of the sulfonyl-piperazinyl group with DFT-optimized structures .
- Dynamic NMR : Analyze rotational barriers of the piperidine ring in DMSO-d6 at variable temperatures (25–80°C) to assess conformational flexibility .
Q. What strategies mitigate off-target effects in receptor binding studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
